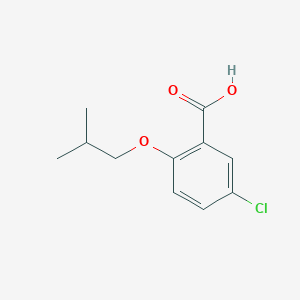

5-Chloro-2-isobutoxybenzoic acid

描述

Contextual Significance in Contemporary Chemical Sciences

The significance of 5-Chloro-2-isobutoxybenzoic acid in the chemical sciences is best understood by examining its structural components and the established importance of related molecules. Substituted benzoic acids are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. The presence of a halogen, like chlorine, can significantly influence a molecule's pharmacokinetic and physicochemical properties, such as lipophilicity and metabolic stability.

The alkoxy group, in this case, isobutoxy, can also play a crucial role in modulating biological activity and material characteristics. For instance, research into other 2-alkoxybenzoic acids has highlighted their utility. 2-Ethoxybenzoic acid, a related compound, is a known component in some dental cements. Furthermore, derivatives of substituted benzoic acids have been investigated as inhibitors of various enzymes, showcasing the therapeutic potential of this class of compounds.

The specific combination of the chloro and isobutoxy substituents on the benzoic acid framework suggests that this compound could serve as a valuable precursor for novel compounds with tailored properties. Its structural motifs are found in more complex molecules that are the subject of research in areas such as the development of new therapeutic agents. For example, the synthesis of novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives has been explored to obtain biologically active compounds. researchgate.net

Scope and Objectives of Academic Inquiry

Academic inquiry into this compound primarily revolves around its synthesis, characterization, and potential as a synthetic intermediate. A key objective for researchers is the development of efficient and scalable synthetic routes to this and related molecules. A plausible and widely used method for preparing such compounds is the Williamson ether synthesis. This would involve the reaction of 5-chlorosalicylic acid with an isobutyl halide in the presence of a base.

A thorough characterization of the compound is another critical objective. This includes determining its physical and chemical properties and analyzing its structure using various spectroscopic techniques. However, a review of the current scientific literature indicates that while the compound is commercially available, detailed research findings and extensive characterization data for this compound are not widely published. This presents an opportunity for further academic investigation to fill this knowledge gap.

The primary research findings for this compound are currently limited to its basic identification. The following tables provide a summary of the known and inferred properties of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃ClO₃ | sigmaaldrich.com |

| Molecular Weight | 228.67 g/mol | Calculated |

| CAS Number | 62176-17-4 | sigmaaldrich.com |

| Appearance | Solid (predicted) | Inferred |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Sparingly soluble in water (predicted) | Inferred |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | Signals corresponding to the aromatic protons, the isobutyl group protons (-(CH₂)₂CH(CH₃)₂), and the acidic proton of the carboxylic acid. |

| ¹³C NMR | Resonances for the aromatic carbons, the carbons of the isobutyl group, and the carbonyl carbon of the carboxylic acid. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretching of the ether, and C-Cl stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of chlorine. |

Further research is required to experimentally determine these properties and to explore the reactivity and potential applications of this compound as a building block in the synthesis of more complex and potentially valuable molecules.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-chloro-2-(2-methylpropoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-7(2)6-15-10-4-3-8(12)5-9(10)11(13)14/h3-5,7H,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNDALCPDRGWIFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393660 | |

| Record name | Benzoic acid, 5-chloro-2-(2-methylpropoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62176-17-4 | |

| Record name | 5-Chloro-2-(2-methylpropoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62176-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 5-chloro-2-(2-methylpropoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 5 Chloro 2 Isobutoxybenzoic Acid and Its Analogs

Strategies for Direct Synthesis of 5-Chloro-2-isobutoxybenzoic Acid

Regioselective Functionalization Approaches

Regioselectivity is paramount in the synthesis of polysubstituted aromatic compounds. The directing effects of the substituents already present on the ring guide the position of incoming groups. In the synthesis of this compound, a common and effective strategy involves the etherification of a pre-functionalized precursor, 5-chloro-2-hydroxybenzoic acid (5-chlorosalicylic acid). nih.govnih.gov

The synthesis of 5-chlorosalicylic acid itself can be achieved through the regioselective chlorination of salicylic (B10762653) acid. For instance, using N-chlorosuccinimide (NCS) in acetonitrile (B52724) with sulfuric acid as a catalyst allows for the selective introduction of a chlorine atom at the C5 position, para to the hydroxyl group. chemicalbook.com The hydroxyl group is a strongly activating, ortho-para directing group, while the carboxylic acid group is a deactivating, meta-directing group. shaalaa.comnumberanalytics.commasterorganicchemistry.com The powerful directing effect of the hydroxyl group overrides that of the carboxyl group, leading to chlorination primarily at the C5 position.

Once 5-chlorosalicylic acid is obtained, the crucial isobutoxy group is introduced via a Williamson ether synthesis. tcichemicals.comwikipedia.org This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide then attacks an isobutyl halide (e.g., isobutyl bromide) in an SN2 reaction to form the desired ether linkage. youtube.commasterorganicchemistry.com This step is inherently regioselective as it occurs at the specific position of the hydroxyl group.

Catalytic Systems in Alkoxylation and Carboxylation Reactions

Modern catalytic systems offer efficient and selective pathways for key transformations such as alkoxylation and carboxylation, which are central to the synthesis of the target molecule.

Alkoxylation: While the Williamson ether synthesis is a classic method, catalytic approaches for C-O bond formation are also being explored. For the alkoxylation step, instead of a stoichiometric base, catalytic systems can be employed. While not specifically detailed for 5-chloro-2-hydroxybenzoic acid, general methods for the alkoxylation of phenols using catalysts are applicable. These can include copper-catalyzed or palladium-catalyzed etherification reactions, which can sometimes offer milder reaction conditions.

Carboxylation: Direct carboxylation of a pre-formed chloro-isobutoxybenzene intermediate with carbon dioxide (CO₂) represents an atom-economical and greener alternative. d-nb.infonih.gov The activation of the relatively inert CO₂ molecule is a key challenge. scirp.org Various catalytic systems have been developed for the carboxylation of aromatic C-H bonds. nih.govresearchgate.net These often involve:

Transition Metal Catalysis: Copper and rhodium catalysts have been shown to facilitate the carboxylation of organoboron compounds under ambient CO₂ pressure. nih.gov N-Heterocyclic Carbene (NHC)-copper catalysts are particularly versatile. nih.gov

Frustrated Lewis Pairs (FLPs): Combinations of bulky Lewis acids (e.g., AlCl₃) and Lewis bases can activate CO₂ for subsequent electrophilic attack on an aromatic ring. scirp.org

Base-Mediated Carboxylation: Strong bases can deprotonate an aromatic C-H bond, generating a carbanion that can react with CO₂. The Kolbe-Schmitt reaction is a classic example for phenols, though it typically requires harsh conditions. d-nb.info

For the synthesis of this compound, a potential catalytic route could involve the carboxylation of 4-chloro-1-isobutoxybenzene. The alkoxy group is ortho-para directing, which would favor the introduction of the carboxyl group at the desired C2 position. shaalaa.com

Precursor-Based Synthetic Pathways, such as from o-chlorobenzoic acid

Multi-step synthetic sequences starting from simple, commercially available precursors like o-chlorobenzoic acid are a reliable and scalable approach. orgsyn.org One plausible pathway involves the following transformations:

Nitration: The initial step is the nitration of o-chlorobenzoic acid. The chlorine atom is an ortho-para director, while the carboxylic acid is a meta director. This combination leads to the formation of multiple isomers, but 2-chloro-5-nitrobenzoic acid is a significant product.

Reduction: The nitro group of 2-chloro-5-nitrobenzoic acid is then reduced to an amino group, yielding 2-chloro-5-aminobenzoic acid. This can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.

Diazotization and Hydrolysis: The amino group is converted into a diazonium salt using sodium nitrite (B80452) and a strong acid (e.g., H₂SO₄) at low temperatures. Subsequent heating of the diazonium salt solution (hydrolysis) replaces the diazonium group with a hydroxyl group, yielding 5-chloro-2-hydroxybenzoic acid. nih.gov

Etherification: As described previously, a Williamson ether synthesis is then performed on 5-chloro-2-hydroxybenzoic acid with an isobutyl halide to afford the final product, this compound.

An alternative to hydrolysis in step 3 is the Sandmeyer reaction, where the diazonium salt is treated with a copper(I) halide to introduce a different halogen if desired. youtube.com

Synthesis of Structurally Related Benzoic Acid Derivatives

The methodologies used to synthesize this compound can be adapted to create a library of structurally related analogs with modified isobutoxy moieties or different halogenation patterns.

Modifications of the Isobutoxy Moiety

The Williamson ether synthesis is highly versatile for creating a variety of ether derivatives. tcichemicals.comwikipedia.org By starting with 5-chloro-2-hydroxybenzoic acid, a range of alkoxybenzoic acids can be synthesized by simply changing the alkyl halide used in the reaction.

| Alkyl Halide Reactant | Resulting 2-Alkoxy Group |

| n-Butyl bromide | n-Butoxy |

| sec-Butyl bromide | sec-Butoxy |

| Benzyl chloride | Benzyloxy |

| Allyl bromide | Allyloxy |

Halogenation Pattern Variations, including fluorobenzoic acid analogs

The synthesis of analogs with different halogens or substitution patterns is crucial for structure-activity relationship studies.

Fluoro Analogs: The synthesis of fluorinated benzoic acids often requires specialized methods due to the unique reactivity of fluorine.

From Dichloro Precursors: One method involves starting with a dichloro-substituted precursor. For example, 2,3-dichlorobenzoyl chloride can undergo a fluorine substitution reaction with a fluorinating agent (e.g., KF) in the presence of a phase-transfer catalyst to produce 2-fluoro-3-chlorobenzoyl fluoride (B91410), which is then hydrolyzed to 2-fluoro-3-chlorobenzoic acid. google.comgoogle.com

Nucleophilic Fluorination: A transition-metal-free approach involves the nucleophilic fluorination of readily available 1-arylbenziodoxolones using fluoride salts like CsF in polar aprotic solvents. arkat-usa.org This method can be used to prepare various 2-fluorobenzoic acid derivatives.

Other Halogen Analogs: The precursor-based pathway from o-chlorobenzoic acid can be modified to produce different halogenated compounds. For instance, instead of starting with o-chlorobenzoic acid, one could begin with o-bromobenzoic acid. Furthermore, the Sandmeyer reaction provides a powerful tool for introducing various halogens (Cl, Br, I) by reacting the corresponding copper(I) halide with a diazonium salt intermediate. youtube.com This allows for the synthesis of a wide array of di-halogenated benzoic acids, which can then be converted to their respective alkoxy derivatives.

Introduction of Diverse Aromatic Substituents

The functionalization of the benzoic acid core is a key strategy for creating analogs of this compound. Introducing a variety of substituents onto the aromatic ring can significantly alter the molecule's physicochemical and biological properties. Late-stage functionalization, where C-H bonds on the aromatic ring are selectively converted to new functional groups, is a particularly powerful approach.

One notable method is the directed iridium-catalyzed C-H amination of benzoic acids. nih.gov This technique allows for the direct introduction of nitrogen-containing groups, transforming the benzoic acid into various aniline (B41778) derivatives. The carboxyl group of the benzoic acid acts as a directing group, guiding the catalyst to a specific position on the aromatic ring, which can lead to high selectivity. nih.gov This methodology has been successfully applied to a wide array of complex benzoic acids, including those containing heterocyclic motifs. nih.gov For instance, the amination of benzoic acids bearing substituents like methoxy (B1213986) groups has been demonstrated. nih.gov

Furthermore, strategies for the difunctionalization of para-substituted benzoic acids have been developed, enabling the introduction of two new groups onto the aromatic ring. nih.gov The ability to introduce diverse functionalities, such as sulfonamides, through these advanced synthetic methods opens up a vast chemical space for the generation of novel benzoic acid analogs. nih.gov

Heterocyclic Ring Incorporations in Benzoic Acid Scaffolds

The incorporation of heterocyclic rings into the structure of benzoic acids represents another important avenue for creating novel analogs. Heterocycles are ubiquitous in pharmaceuticals and agrochemicals, and their integration can impart unique structural and functional characteristics. researchgate.net

A versatile starting material for the synthesis of such compounds is 2-acylbenzoic acids. These molecules possess multiple reactive sites that can be exploited to construct a variety of fused and linked heterocyclic systems. researchgate.net For example, 2-acylbenzoic acids can be used to synthesize phthalides, isochromanones, isoindolines, and phthalazinones, all of which feature a heterocyclic ring fused to the original benzene (B151609) ring of the benzoic acid. researchgate.net

Another approach involves the direct synthesis of benzoic acids that already contain a heterocyclic substituent. A notable example is the synthesis of 4- and 3-(5-R-1,2,4-oxadiazol-3-yl)benzoic acids. researchgate.net This is achieved through the selective oxidation of the corresponding methyl group on a tolyl-substituted 1,2,4-oxadiazole (B8745197) using a catalytic system, often based on cobalt acetate, with air as the oxidant. researchgate.net This method provides a more direct and higher-yielding route to these heterocyclic benzoic acids compared to previous procedures. researchgate.net

The table below summarizes some examples of heterocyclic scaffolds that can be synthesized from or incorporated into a benzoic acid framework.

| Starting Material/Precursor | Heterocyclic Scaffold | Synthetic Approach |

| 2-Acylbenzoic acids | Phthalides, Isochromanones, Isoindolines, Phthalazinones | Cyclization reactions exploiting the multiple reactive sites of the precursor. researchgate.net |

| 5-R-3-Tolyl-1,2,4-oxadiazoles | 1,2,4-Oxadiazole-substituted benzoic acids | Selective catalytic oxidation of the tolyl methyl group. researchgate.net |

| 2-(2-Nitrovinyl)phenols and α-bromoacetophenones | 2,3-Dihydrobenzofuran | Organocatalytic [4+1] annulation. researchgate.net |

| Benzoic acids | Anilines (can be further cyclized) | Directed C-H amination followed by cyclization. nih.gov |

Green Chemistry Principles in the Synthesis of Benzoic Acids

The application of green chemistry principles to the synthesis of benzoic acids and their derivatives is of growing importance. These principles aim to design chemical processes that are more environmentally friendly, economically viable, and safer for human health. wjpmr.com

Sustainable Reaction Media and Solvents

The choice of solvent is a critical factor in the environmental impact of a chemical synthesis. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of more sustainable alternatives. sigmaaldrich.comrsc.org

Water is considered a highly desirable green solvent due to its abundance, non-toxicity, and non-flammability. researchgate.net Its unique properties can also enhance reaction rates and selectivity in some cases. researchgate.net For example, a metal-free synthesis of 3-difluoroalkyl phthalides, a type of heterocyclic benzoic acid derivative, has been developed using water as the sole reaction medium. acs.org In this process, water acts as both a hydrogen-bonding activator and an effective medium for phase separation, simplifying product purification. acs.org

Bio-based solvents, derived from renewable resources like plants, are another class of green solvents. sigmaaldrich.com Examples include ethanol (B145695) and ethyl acetate, which can often replace petroleum-derived solvents. sigmaaldrich.comnih.gov The use of such solvents aligns with the green chemistry principle of using renewable feedstocks. sigmaaldrich.com

The following table provides a comparison of conventional and green solvents for chemical synthesis.

| Solvent Type | Examples | Advantages | Disadvantages |

| Conventional | Dichloromethane, Toluene (B28343), Hexane | Good solubility for many organic compounds. | Often toxic, flammable, and derived from fossil fuels. nih.gov |

| Green | Water, Ethanol, Ethyl Acetate, Supercritical CO2 | Lower toxicity, often renewable, can improve reaction efficiency. sigmaaldrich.comresearchgate.netnih.gov | May have limited solubility for some reactants, may require different reaction conditions. |

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. acs.orgwikipedia.org A reaction with high atom economy generates minimal waste, as most of the atoms from the starting materials are utilized in the final product. jocpr.com The percent atom economy is calculated as:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 libretexts.org

For instance, a substitution reaction where a large leaving group is displaced will have a lower atom economy than an addition reaction where two molecules combine to form a single product. wikipedia.org Designing synthetic routes that maximize atom economy is a key strategy for waste minimization. nih.gov This can be achieved by favoring reactions such as additions and cycloadditions, and by avoiding the use of protecting groups, which add steps and generate waste. acs.orgnih.gov

Catalysis in Environmentally Benign Synthesis

Catalysts play a pivotal role in green chemistry by enabling reactions to occur under milder conditions, with greater selectivity, and often with higher atom economy. acs.org Instead of being consumed in the reaction, catalysts are used in small amounts and can often be recycled and reused. researchgate.net

In the context of benzoic acid synthesis, various catalytic systems have been developed to improve the environmental footprint of the process. For example, the oxidation of toluene to benzoic acid can be achieved using a co-catalyst system with molecular oxygen as the oxidant at low temperatures and normal pressure, offering a greener alternative to traditional methods. researchgate.net

Copper-based catalysts have been shown to be effective for the decarboxylation of benzoic acid to benzene in subcritical water, providing an environmentally friendly route that avoids harsh reagents. rsc.orgrsc.org Furthermore, enzymatic catalysis offers a high degree of specificity, which can eliminate the need for protecting groups, thereby improving atom economy and reducing waste. acs.org The use of enzymes in aqueous media further enhances the green credentials of a synthetic process. nih.gov

The table below highlights some catalytic systems used in the greener synthesis of benzoic acids and related compounds.

| Catalytic System | Reaction Type | Green Chemistry Advantages |

| Co(OAc)2/NaBr | Oxidation of methylarenes to benzoic acids | Uses air as an oxidant, can be highly selective. researchgate.net |

| Cu2O | Decarboxylation of benzoic acid | Enables the reaction in subcritical water, avoiding harsh chemicals. rsc.orgrsc.org |

| Enzymes | Various (e.g., hydrolysis, amidation) | High selectivity, avoids protecting groups, operates in mild aqueous conditions. nih.govacs.org |

| Solid acid catalysts | Dehydration and conversion of biomass | Utilizes renewable feedstocks for producing aromatic chemicals. researchgate.net |

Iii. Mechanistic Organic Chemistry of 5 Chloro 2 Isobutoxybenzoic Acid and Its Derivatives

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthetic pathways involving 5-Chloro-2-isobutoxybenzoic acid and its derivatives are characterized by a variety of reaction mechanisms, each leveraging different aspects of the molecule's structure.

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the aromatic core of this compound, primarily by replacing the chlorine atom. Unlike SN1 and SN2 reactions, the SNAr mechanism does not involve a backside attack or the formation of a highly unstable aryl cation. chemistrysteps.com Instead, it typically proceeds through a two-step addition-elimination mechanism. chemistrysteps.comlibretexts.org

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (the chlorine atom). youtube.com This step is generally the rate-determining step as it disrupts the ring's aromaticity. masterorganicchemistry.com The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups (EWGs) on the aromatic ring is crucial for stabilizing this anionic intermediate and thus accelerating the reaction. youtube.commasterorganicchemistry.com For this compound, the carboxylic acid and the chloro group itself act as electron-withdrawing substituents, making the ring susceptible to nucleophilic attack. The stability of the Meisenheimer complex is enhanced when EWGs are positioned ortho or para to the site of nucleophilic attack, as this allows for delocalization of the negative charge onto the EWG. libretexts.org In the final, rapid step, the leaving group (chloride ion) is expelled, restoring the aromaticity of the ring. chemistrysteps.com

Table 1: Key Steps in the SNAr Mechanism

| Step | Description | Intermediate |

|---|---|---|

| 1. Nucleophilic Attack | A nucleophile attacks the carbon attached to the chlorine, forming a C-Nucleophile bond and breaking a C=C pi bond. This disrupts aromaticity. | Meisenheimer Complex (resonance-stabilized carbanion) |

| 2. Elimination | The leaving group (chloride) is expelled, and the aromatic pi system is reformed. | Substituted aromatic product |

This pathway allows for the introduction of various functional groups, such as amines, alkoxides, or thiolates, in place of the chlorine atom, leading to a diverse range of derivatives.

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The mechanism proceeds in two steps: attack of the pi electrons from the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (known as a sigma complex or Wheland intermediate), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org

The regioselectivity of SEAr reactions on this compound is determined by the combined directing effects of the existing substituents. These effects are summarized below:

-O-isobutyl group (alkoxy): This is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance.

-Cl group (halogen): This is a deactivating group due to its inductive electron withdrawal but is an ortho, para-director because its lone pairs can stabilize the carbocation intermediate via resonance.

-COOH group (carboxylic acid): This is a strongly deactivating group and a meta-director due to both inductive and resonance electron withdrawal.

The outcome of an SEAr reaction depends on the competition between these directing effects. The powerful activating and ortho, para-directing nature of the isobutoxy group at position 2 will strongly favor substitution at the ortho position (position 3) and the para position (position 5, which is already occupied). The chloro group at position 5 directs incoming electrophiles to its ortho positions (4 and 6). The carboxylic acid at position 1 directs to its meta positions (3 and 5).

Considering these influences, the most likely positions for electrophilic attack are positions 3 and, to a lesser extent, position 6, as these sites are activated or directed by at least one of the key groups. Position 3 is particularly favored as it is ortho to the strongly activating isobutoxy group and meta to the deactivating carboxylic acid group.

Table 2: Influence of Substituents on SEAr Regioselectivity

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -O-isobutyl | 2 | Activating (Resonance) | ortho, para (to positions 3, 5) |

| -Cl | 5 | Deactivating (Inductive) | ortho, para (to positions 4, 6) |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a primary method for derivatizing this compound at the 5-position. fiveable.melibretexts.org These reactions generally follow a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states. nih.gov

The general mechanism consists of three fundamental steps: fiveable.me

Oxidative Addition: The catalytically active Pd(0) species inserts into the carbon-chlorine bond of this compound. This is often the rate-limiting step and results in the formation of an organopalladium(II) complex.

Transmetalation: An organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) transfers its organic group to the palladium(II) center, displacing the halide. fiveable.me

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond in the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. fiveable.me

Various named cross-coupling reactions can be employed, depending on the desired product.

Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner (R-M) | Product Type (Ar-R) |

|---|---|---|

| Suzuki Coupling | Boronic acid/ester (R-B(OR)₂) | Aryl, vinyl, or alkyl substituted |

| Heck Coupling | Alkene | Vinyl-substituted aromatic |

| Sonogashira Coupling | Terminal alkyne | Alkynyl-substituted aromatic |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Aryl amine |

| Stille Coupling | Organostannane (R-SnR'₃) | Aryl, vinyl, or alkyl substituted |

The functional groups on this compound can be modified through various transformations. One significant reaction is the cleavage of the ether bond of the isobutoxy group. This is typically achieved under harsh conditions, such as with strong protic acids (e.g., HBr, HI) or Lewis acids (e.g., BBr₃), to yield 5-chloro-2-hydroxybenzoic acid.

Furthermore, the alkyl side chain of the isobutoxy group may be susceptible to oxidation at the benzylic-like ether position under specific oxidative conditions, though the benzene (B151609) ring itself is relatively inert to common oxidizing agents like KMnO₄. openstax.org More commonly, functional group interconversions involve the carboxylic acid moiety. Standard organic transformations can convert the -COOH group into:

Esters: via Fischer esterification with an alcohol under acidic catalysis.

Amides: by first converting the carboxylic acid to an acyl chloride (e.g., with SOCl₂) followed by reaction with an amine.

Alcohols: through reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄).

Oxidative cleavage reactions can also be used to break carbon-carbon bonds within derivatives. masterorganicchemistry.com For instance, if an alkene side chain were introduced onto the aromatic ring via a Heck reaction, it could be subsequently cleaved using ozonolysis (O₃) or potassium permanganate (KMnO₄) to yield aldehydes, ketones, or carboxylic acids, depending on the substitution pattern and reaction workup. masterorganicchemistry.com

Stereochemical Considerations in Derivative Synthesis

The synthesis of derivatives of this compound can be designed to control the stereochemical outcome, leading to specific enantiomers or diastereomers. This is particularly relevant when creating chiral molecules for applications in pharmaceuticals or materials science.

While this compound itself is achiral, stereocenters can be introduced into its derivatives through stereoselective reactions.

Enantioselective Synthesis: This aims to produce one enantiomer of a chiral product in excess over the other. This is often achieved by using chiral catalysts, reagents, or auxiliaries. For example, if a derivative of this compound contains a ketone functional group, its asymmetric reduction using a chiral reducing agent (e.g., a CBS catalyst system) would yield a chiral alcohol with high enantiomeric excess. Similarly, enantioselective C-C bond-forming reactions catalyzed by chiral transition metal complexes could be employed.

Diastereoselective Synthesis: This is relevant when a molecule with multiple stereocenters is being synthesized, and the goal is to control the relative configuration between them. If a derivative already contains a stereocenter, its steric and electronic properties can influence the stereochemical outcome of a subsequent reaction at a different site on the molecule (substrate control). For instance, the intramolecular Prins cyclization, which involves the reaction of an alkenol with an aldehyde, can be used to construct oxygenated heterocycles with high diastereoselectivity. uva.es Such a strategy could be applied to a derivative of this compound bearing an appropriate alkenyl alcohol side chain to generate complex, stereodefined polycyclic structures.

The choice of synthetic route and the specific reagents and conditions are critical for achieving the desired stereochemical control and producing a single, desired stereoisomer.

Chiral Auxiliary and Organocatalytic Approaches

While specific research on the application of chiral auxiliaries and organocatalysis directly to this compound is not extensively documented, the principles of these methodologies can be applied to its derivatives to achieve stereoselective transformations. Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. nih.govsigmaaldrich.com Organocatalysis, on the other hand, utilizes small organic molecules to accelerate chemical reactions, often with high stereoselectivity.

Chiral Auxiliary Approaches

The carboxylic acid group of this compound can be derivatized to an amide or ester, allowing for the attachment of a chiral auxiliary. These auxiliaries create a chiral environment around the reaction center, directing the approach of incoming reagents to one face of the molecule over the other.

Commonly used chiral auxiliaries that could be appended to derivatives of this compound include Evans oxazolidinones and pseudoephedrine. For instance, the formation of an N-acyl oxazolidinone derivative would allow for stereoselective alkylation or aldol reactions at the α-position of a modified substrate. The steric bulk of the auxiliary would dictate the facial selectivity of the enolate, leading to the preferential formation of one diastereomer.

Table 1: Examples of Chiral Auxiliaries and Their Potential Application to Derivatives of this compound

| Chiral Auxiliary | Potential Derivative of this compound | Potential Stereoselective Reaction | Anticipated Outcome |

|---|---|---|---|

| Evans Oxazolidinones | N-Acyl Oxazolidinone | Asymmetric Alkylation | Formation of a new stereocenter α to the carbonyl group with high diastereoselectivity. |

| Pseudoephedrine | Amide Derivative | Asymmetric Alkylation | Diastereoselective formation of α-substituted carboxylic acid derivatives. |

| (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) | Hydrazone Derivative | Asymmetric α-Alkylation of the corresponding ketone | Synthesis of optically active ketones. |

Organocatalytic Approaches

Organocatalysis offers a metal-free alternative for the asymmetric functionalization of derivatives of this compound. For example, the isobutoxy group could be modified to introduce a site for organocatalytic activation. More directly, the existing functional groups could participate in organocatalyzed reactions.

A hypothetical scenario could involve the reduction of a ketone derivative of this compound using a chiral organocatalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst, to yield an optically active alcohol. Similarly, enantioselective reactions at the aromatic ring, while challenging, could potentially be achieved through the use of chiral Brønsted acid catalysts that can activate the substrate towards nucleophilic attack.

Intramolecular and Intermolecular Interactions Affecting Reactivity

The reactivity of this compound and its derivatives is significantly influenced by a network of intramolecular and intermolecular interactions. These non-covalent forces can affect the conformation of the molecule, the acidity of the carboxylic acid, and the accessibility of reactive sites.

Intramolecular Interactions

A key intramolecular interaction in 2-alkoxybenzoic acids is the potential for hydrogen bonding between the carboxylic acid proton and the oxygen atom of the alkoxy group. This interaction can lead to the formation of a stable six-membered ring, which can influence the acidity of the carboxylic acid and its rotational freedom. In the case of this compound, such an intramolecular hydrogen bond would likely exist. The strength of this interaction is influenced by the solvent and the electronic nature of other substituents on the benzene ring.

The presence of the chloro group at the 5-position, being electron-withdrawing, can also influence the electronic distribution within the aromatic ring and affect the strength of the intramolecular hydrogen bond.

Intermolecular Interactions

In the solid state, and in concentrated solutions, intermolecular interactions play a dominant role in the structure and properties of this compound. The primary intermolecular interaction is the hydrogen bonding between the carboxylic acid groups of two molecules, leading to the formation of a cyclic dimer. This is a common structural motif for carboxylic acids.

Furthermore, the aromatic rings can engage in π-π stacking interactions. The presence of the chlorine atom can lead to halogen bonding, where the chlorine atom acts as an electrophilic region and interacts with a nucleophilic site on an adjacent molecule. In the crystal structure of related compounds like p-chlorobenzoic acid, dispersion effects between the aromatic rings contribute significantly to the intermolecular attraction. acs.org

Table 2: Potential Non-Covalent Interactions in this compound

| Interaction Type | Participating Groups | Potential Effect on Reactivity |

|---|---|---|

| Intramolecular Hydrogen Bond | Carboxylic acid (-COOH) and Isobutoxy (-OCH2CH(CH3)2) | - Affects acidity of the carboxylic acid.

|

| Intermolecular Hydrogen Bond | Carboxylic acid groups of two molecules | - Leads to dimer formation.

|

| π-π Stacking | Aromatic rings of adjacent molecules | - Contributes to crystal packing.

|

| Halogen Bonding | Chlorine atom and a nucleophilic site (e.g., oxygen atom) | - Influences crystal structure and supramolecular assembly. |

The interplay of these intramolecular and intermolecular forces dictates the supramolecular chemistry of this compound and is crucial for understanding its behavior in different chemical environments and for the rational design of new synthetic methodologies.

V. Computational Chemistry and Molecular Modeling of 5 Chloro 2 Isobutoxybenzoic Acid

Molecular Docking and Ligand-Protein Interaction Studies

Structure-Based Compound Design Principles

The rational design of novel compounds based on the structure of 5-Chloro-2-isobutoxybenzoic acid hinges on a detailed understanding of its three-dimensional conformation and the chemical nature of its constituent functional groups. The core of this molecule consists of a benzoic acid scaffold, substituted with a chlorine atom at the 5-position and an isobutoxy group at the 2-position.

Structure-based design principles would theoretically involve modifying this core structure to enhance its interaction with a specific biological target, such as an enzyme's active site. Key structural features of this compound that would be central to such design efforts include:

The Carboxylic Acid Group: This group can act as a hydrogen bond donor and acceptor, as well as a potential coordination site for metal ions. Its acidic nature also allows for ionic interactions.

The Chlorine Atom: As an electron-withdrawing group, the chlorine atom influences the electronic distribution of the aromatic ring and can participate in halogen bonding, a specific type of non-covalent interaction.

The Isobutoxy Group: This bulky, hydrophobic group can engage in van der Waals interactions and occupy hydrophobic pockets within a binding site. The ether linkage provides some conformational flexibility.

A hypothetical design strategy could involve the synthesis of analogs where the position of the chlorine atom is altered, or it is replaced by other halogens to modulate the strength of halogen bonds. Similarly, modifications to the isobutoxy group, such as altering its length or branching, could be explored to optimize hydrophobic interactions.

Table 1: Key Structural Features of this compound for Structure-Based Design

| Structural Feature | Potential Interactions | Design Considerations |

| Carboxylic Acid | Hydrogen Bonding, Ionic Interactions, Metal Coordination | Esterification to modulate polarity; Bioisosteric replacement (e.g., with a tetrazole) |

| Chlorine Atom | Halogen Bonding, Hydrophobic Interactions | Substitution with other halogens (F, Br, I); Positional isomerization |

| Isobutoxy Group | Hydrophobic Interactions, Van der Waals Forces | Altering alkyl chain length or branching; Replacement with other alkoxy groups |

| Aromatic Ring | π-π Stacking, Hydrophobic Interactions | Introduction of additional substituents to modify electronics and sterics |

Binding Affinity Prediction and Interaction Analysis

Predicting the binding affinity of this compound to a hypothetical protein target is a critical step in assessing its potential biological activity. This is typically achieved through molecular docking simulations, which predict the preferred orientation of the molecule within a binding site and estimate the strength of the interaction.

The binding affinity is quantified by the binding free energy (ΔG), which is influenced by several factors, including:

Enthalpic Contributions: These arise from the formation of favorable interactions such as hydrogen bonds, ionic bonds, and van der Waals forces between the ligand and the protein.

Entropic Contributions: These relate to the changes in the conformational freedom of the ligand and the protein upon binding, as well as changes in the surrounding solvent.

In a hypothetical docking study of this compound, the carboxylic acid group would likely be predicted to form key hydrogen bonds with polar residues in a binding site. The chlorinated aromatic ring could engage in hydrophobic and potentially halogen bonding interactions, while the isobutoxy group would seek a nonpolar pocket.

Table 2: Theoretical Interaction Analysis of this compound in a Hypothetical Binding Site

| Interaction Type | Contributing Moiety | Predicted Strength |

| Hydrogen Bonding | Carboxylic Acid | Strong |

| Ionic Interaction | Carboxylate (deprotonated) | Strong (if charged residues are present) |

| Halogen Bonding | Chlorine Atom | Moderate |

| Hydrophobic Interactions | Aromatic Ring, Isobutoxy Group | Significant |

| π-π Stacking | Aromatic Ring | Possible (if aromatic residues are present) |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com While no specific QSAR studies have been published for a series of analogs of this compound, the principles of QSAR can be hypothetically applied.

A QSAR model for derivatives of this compound would involve synthesizing a library of related compounds and experimentally measuring their biological activity against a specific target. The next step would be to calculate a variety of molecular descriptors for each compound. These descriptors quantify different aspects of the molecule's structure and properties, including:

Electronic Descriptors: (e.g., partial charges, dipole moment) which would be influenced by the chlorine and carboxylic acid groups.

Steric Descriptors: (e.g., molecular volume, surface area) which would be heavily influenced by the isobutoxy group.

Hydrophobic Descriptors: (e.g., LogP) which would be a function of the entire molecule's polarity.

Topological Descriptors: (e.g., connectivity indices) which describe the branching and shape of the molecule.

A mathematical model, often using statistical methods like multiple linear regression or machine learning algorithms, would then be developed to correlate these descriptors with the observed biological activity.

Table 3: Hypothetical QSAR Descriptors for this compound Analogs

| Descriptor Class | Example Descriptor | Structural Influence |

| Electronic | Hammett constant (σ) | Effect of substituents on the aromatic ring |

| Steric | Molar Refractivity (MR) | Size and polarizability of the molecule, especially the isobutoxy group |

| Hydrophobicity | LogP | Overall lipophilicity of the molecule |

| Topological | Wiener Index | Molecular branching and compactness |

Such a QSAR model could then be used to predict the activity of new, unsynthesized analogs of this compound, thereby guiding further synthetic efforts towards more potent compounds.

Vi. Mechanistic Investigations of Biological Activities of 5 Chloro 2 Isobutoxybenzoic Acid Derivatives in Vitro Focus

Mechanisms of Antioxidant Activity in Related Compounds

Antioxidant capabilities are often attributed to phenolic and benzoic acid structures, which can neutralize harmful reactive oxygen species (ROS) through various chemical reactions. The mechanisms are typically evaluated using specific assays that highlight different aspects of antioxidant action.

Radical scavenging is a primary mechanism by which antioxidants protect against cellular damage. Assays using stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) are commonly employed to evaluate this activity. rsc.orgmdpi.com When a benzoic acid derivative encounters a free radical, it can neutralize it, a process often leading to a measurable change, such as a decrease in absorbance of the DPPH radical. rsc.org

The core chemical mechanisms responsible for this scavenging activity include:

Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to the free radical, thereby quenching its reactivity. The efficacy of this process is often linked to the bond dissociation enthalpy of the O-H group in the phenolic or carboxylic acid moiety.

Single Electron Transfer (SET): The antioxidant can donate an electron to the free radical, converting it into a more stable anion. The reaction environment, including solvent polarity, can influence whether the HAT or SET mechanism predominates. mdpi.com

Derivatives of benzoic acid can also prevent the formation of highly destructive hydroxyl radicals (•OH) by chelating metal ions like iron (Fe²⁺), which catalyze their production via the Fenton reaction. nih.govnih.gov By sequestering these metal ions, the compounds inhibit the initiation of damaging oxidative chain reactions. nih.govnih.gov

Reducing power is another critical dimension of antioxidant activity, reflecting a compound's ability to donate electrons. Assays such as the Cupric Reducing Antioxidant Capacity (CUPRAC) method are used for this evaluation. nih.gov The fundamental mechanism involves the reduction of an oxidant, like the copper(II)-neocuproine (Cu(II)-Nc) complex in the CUPRAC assay, by the antioxidant compound. nih.gov This electron transfer results in the formation of a colored product, Cu(I)-Nc chelate, whose absorbance can be measured spectrophotometrically to quantify the compound's reducing power. nih.gov The presence of a CH=CH-COOH group, as seen in cinnamic acid derivatives, is noted to be more effective in this role than the COOH group alone found in benzoic acids, suggesting that structural modifications significantly influence this electron-donating capacity. youtube.com

Mechanistic Studies of Enzyme Inhibition

Derivatives of 5-chloro-2-isobutoxybenzoic acid have been investigated as inhibitors of various enzymes, particularly kinases and phosphatases, which are crucial regulators of cellular signaling pathways implicated in diseases like cancer and diabetes.

Aurora kinases (A and B) are key regulators of cell division, and their overexpression is common in many cancers, making them attractive therapeutic targets. nih.gov Inhibitors derived from related scaffolds induce cell death through distinct, isoform-specific mechanisms. nih.gov

Aurora A Inhibition: Selective inhibition of Aurora A disrupts its function in centrosome maturation and spindle assembly. nih.gov This leads to defects in the formation of the mitotic spindle, often resulting in characteristic monopolar spindles. nih.gov Cells are transiently arrested in the G2/M phase of the cell cycle before exiting mitosis without proper cell division, which ultimately triggers apoptosis. nih.gov

Aurora B Inhibition: Inhibition of Aurora B, a key component of the chromosomal passenger complex, interferes with chromosome alignment and segregation. nih.gov This overrides the spindle assembly checkpoint, causing cells to exit mitosis without completing cytokinesis. nih.gov The result is endoreduplication (DNA replication without cell division) and the formation of polyploid cells, which subsequently undergo apoptosis. nih.govnih.gov

| Target Kinase | Primary Role | Consequence of Inhibition | Cellular Outcome |

|---|---|---|---|

| Aurora A | Centrosome maturation, spindle assembly | Defects in mitotic spindle assembly, formation of monopolar spindles | Transient G2/M arrest followed by apoptosis |

| Aurora B | Chromosome condensation, alignment, and cytokinesis | Failure of cytokinesis, chromosome misalignment, endoreduplication | Polyploidy followed by apoptosis |

Protein Tyrosine Phosphatase 1B (PTP1B) is a major negative regulator in insulin (B600854) and other signaling pathways, making it a target for diabetes, obesity, and cancer therapies. iomcworld.com Benzoic acid analogs have been identified as effective PTP1B inhibitors, acting through several kinetic mechanisms. researchgate.net

Competitive Inhibition: Many benzoic acid derivatives act as competitive inhibitors, directly competing with the phospho-tyrosine substrate for binding at the enzyme's highly conserved active site. nih.gov Compounds like 2-(oxalylamino)-benzoic acid have been shown to bind in a manner that mimics the natural substrate, forming hydrogen bonds with the PTP signature motif. nih.gov

Non-competitive and Mixed-Type Inhibition: Some analogs exhibit non-competitive or mixed-type inhibition, suggesting they bind to sites other than the primary active site (allosteric sites). Targeting these less-conserved allosteric sites is a key strategy for developing inhibitors with greater selectivity for PTP1B over other highly similar phosphatases. iomcworld.com

Structural studies reveal that the binding of these inhibitors can induce conformational changes in the enzyme, such as the movement of flexible loops around the active site, which is crucial for the enzyme's catalytic function.

| Inhibition Type | Mechanism of Action | Binding Site | Significance |

|---|---|---|---|

| Competitive | Inhibitor directly competes with the substrate. | Active Site | Common mechanism, but may lack selectivity due to conserved active sites. |

| Non-competitive | Inhibitor binds to the enzyme or enzyme-substrate complex at a different site. | Allosteric Site | Can offer improved selectivity by targeting unique, less-conserved regions. |

| Mixed-Type | Inhibitor binds to both the free enzyme and the enzyme-substrate complex. | Allosteric Site | Complex mechanism that can also provide a path to selective inhibition. |

TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε) are non-canonical IKKs that play a critical role in inflammatory signaling pathways, including the activation of NF-κB and MAPK pathways. nih.govresearchgate.net The drug amlexanox, which features a carboxylic acid moiety, is a known inhibitor of these kinases. nih.govresearchgate.net Studies on its analogs provide a clear mechanistic framework for how benzoic acid derivatives can achieve inhibition.

The carboxylic acid group is essential for potent inhibition, particularly of TBK1. researchgate.net Crystal structures show that this group forms a critical interaction with the side chain of a threonine residue (Thr156) in the hinge region of the TBK1 kinase domain. researchgate.net The importance of this interaction is demonstrated by research showing that removing the carboxylic acid or converting it to an ester or amide nearly abolishes inhibitory activity against TBK1. researchgate.net While IKKε is also inhibited, it appears less sensitive to these specific modifications, suggesting a degree of plasticity in its hinge region that allows for different binding conformations. researchgate.net By inhibiting TBK1 and IKKε, these compounds can effectively suppress the downstream phosphorylation and activation of key inflammatory mediators, thereby down-regulating the production of pro-inflammatory cytokines like TNF-α and IL-6. mdpi.comnih.gov

Neuraminidase Inhibition Mechanisms by Benzoic Acid Derivatives

Benzoic acid derivatives have been identified as inhibitors of influenza neuraminidase (NA), a critical enzyme for the release of new virus particles from infected host cells. nih.govmdpi.com The inhibition of NA prevents the virus from escaping the host cell, thereby halting the spread of infection. nih.gov

The mechanism of inhibition can vary. Some benzoic acid derivatives act as competitive inhibitors, directly competing with the natural substrate, sialic acid, for binding to the enzyme's active site. mdpi.com For instance, a study on non-sialic acid-like scaffolds found that 4-substituted benzoic acid derivatives displayed a competitive inhibition mechanism against H1N1 and H5N2 neuraminidase. mdpi.com In contrast, other derivatives may exhibit non-competitive kinetics, binding to a site other than the active site to alter the enzyme's conformation and reduce its catalytic efficiency. mdpi.com

Structure-activity relationship studies are crucial in designing potent inhibitors. A series of 94 benzoic acid derivatives were synthesized and tested for their ability to inhibit influenza neuraminidase, with the most potent compound, 4-(acetylamino)-3-guanidinobenzoic acid, showing an IC50 value of 2.5 x 10⁻⁶ M against N9 neuraminidase. preprints.orgnih.gov Another study identified a diethyl triazole benzoic acid derivative, NC-5, which effectively inhibited both wild-type (H1N1, H3N2) and oseltamivir-resistant influenza A viruses in a dose-dependent manner. nih.govmdpi.com NC-5 was found to suppress the expression of viral proteins NP and M1 in the later stages of biosynthesis and inhibit NA activity, which likely interferes with virus release. nih.govmdpi.com

| Compound | Target Virus/Enzyme | Inhibitory Concentration (IC50/EC50) | Inhibition Mechanism | Reference |

|---|---|---|---|---|

| 4-(acetylamino)-3-guanidinobenzoic acid | N9 Neuraminidase | 2.5 µM (IC50) | Competitive | preprints.orgnih.gov |

| NC-5 (diethyl triazole benzoic acid derivative) | Influenza A (H1N1) | 33.6 µM (EC50) | Inhibition of NA activity | nih.govmdpi.com |

| NC-5 (diethyl triazole benzoic acid derivative) | Influenza A (H1N1-H275Y, oseltamivir-resistant) | 32.8 µM (EC50) | Inhibition of NA activity | nih.govmdpi.com |

| 4-substituted benzoic acid | H1N1/H5N2 Neuraminidase | 6.4 to 73 mM (IC50 range for 5 scaffolds) | Competitive | mdpi.com |

Receptor-Ligand Interaction Mechanisms (in vitro)

The biological activity of this compound derivatives is fundamentally governed by their interactions with specific molecular receptors. In vitro studies, often complemented by in silico molecular docking, have elucidated some of these receptor-ligand binding mechanisms.

As discussed previously, one of the key targets is the neuraminidase enzyme of the influenza virus. mdpi.com The interaction can be competitive, where the benzoic acid derivative binds directly to the active site, or non-competitive, where it binds to an allosteric site. mdpi.com The formation of reversible, noncovalent bonds is often the basis for competitive inhibition, whereas non-competitive mechanisms might involve different interactions. mdpi.com

For other biological activities, different receptors are involved. For instance, in the context of anti-ulcer activity, synthetic benzimidazole-pyrazole hybrids have been studied for their interaction with the H+/K+ ATPase proton pump. mdpi.com Molecular docking studies help visualize the binding modes of these compounds within the active site of the enzyme, guiding the design of more potent inhibitors. mdpi.com Similarly, the antifungal activity of certain derivatives has been linked to their interaction with the CYP51 enzyme, a key component in fungal cell membrane biosynthesis. nih.gov Molecular docking has shown that these compounds can achieve better binding energies than reference drugs like fluconazole. nih.gov

These studies highlight that the specific nature of the receptor-ligand interaction—be it with an enzyme active site, an allosteric site, or a different protein receptor—is crucial for the observed biological effect.

Antimicrobial Action Mechanisms (in vitro)

The antibacterial action of benzoic acid derivatives often involves the disruption of bacterial cell integrity and function. The mechanism is influenced by the chemical structure of the derivative, including the type and position of substituents on the benzoic ring. pensoft.net

A primary mechanism of action is the disruption of the bacterial cell membrane. The lipophilic nature of the undissociated acid allows it to diffuse through the phospholipid bilayer. pensoft.net Once inside the cell, where the pH is higher, the acid dissociates, leading to an acidification of the cytoplasm and potential interference with cellular components. pensoft.net The incorporation of phenolic acid molecules into the phospholipid layer can disrupt the van der Waals interactions between the acyl chains of the lipids, leading to membrane disintegration. pensoft.net

Studies on Escherichia coli have shown that the type of substituent (e.g., hydroxyl vs. methoxyl) and its position on the benzoic ring significantly affect antibacterial efficacy. pensoft.net For instance, the addition of hydroxyl and methoxyl groups can alter the effectiveness compared to the parent benzoic acid. pensoft.net Some derivatives of 2-(3-bromo-5-isoxazolylideneamino-oxy)acetic acid condensed with β-lactam nuclei have shown interesting activity against Gram-positive bacteria, including those that produce β-lactamase. researchgate.net

| Derivative Type | Bacterial Target | Proposed Mechanism of Action | Reference |

|---|---|---|---|

| Hydroxyl and Methoxyl Benzoic Acid Derivatives | Escherichia coli | Disruption of cell membrane integrity, acidification of intracellular pH. | pensoft.net |

| 2-(3-bromo-5-isoxazolylideneamino-oxy)acetamido-beta-lactam derivatives | Gram-positive bacteria (including β-lactamase producers) | Not specified, likely involves β-lactam ring activity. | researchgate.net |

Derivatives of benzoic acid exhibit antifungal properties through various mechanisms that target essential fungal cellular processes. These mechanisms include the inhibition of critical enzymes and the disruption of membrane integrity and energy metabolism. nih.govnih.gov

One key target for antifungal derivatives is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is vital for the synthesis of ergosterol, a crucial component of the fungal cell membrane. nih.gov Inhibition of this enzyme disrupts membrane structure and function, leading to fungal growth inhibition. Molecular docking studies of hybrid molecules containing 2-oxazoline and 1H-pyrazole systems have shown strong binding to the active site of CYP51 enzymes in Candida species. nih.gov

Another significant mechanism involves compromising the integrity of the plasma membrane and mitochondria. For example, 2-chloro-5-trifluoromethoxybenzeneboronic acid has been shown to be effective against Geotrichum candidum. nih.gov At a concentration of 0.20 mg/mL, it was found to damage the plasma membrane and mitochondria, leading to a decrease in respiratory rate, ATP content, and the activities of key metabolic enzymes like malate (B86768) dehydrogenase (MDH) and succinate (B1194679) dehydrogenase (SDH). nih.gov This disruption of energy metabolism and induction of oxidative stress, evidenced by the accumulation of reactive oxygen species (ROS), ultimately leads to fungal cell death. nih.gov

| Derivative | Fungal Target | Mechanism of Action | Effective Concentration | Reference |

|---|---|---|---|---|

| 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles | Candida spp. | Inhibition of CYP51 enzyme. | Lower MIC than fluconazole. | nih.gov |

| 2-chloro-5-trifluoromethoxybenzeneboronic acid | Geotrichum candidum | Disruption of plasma membrane and mitochondrial integrity, inhibition of respiratory enzymes (MDH, SDH), reduction of ATP. | 0.25 mg/mL (complete inhibition) | nih.gov |

| Benzofuran-5-ol derivatives | Candida, Aspergillus, Cryptococcus neoformans | Not specified, broad-spectrum activity. | Varies |

Antimitotic Activity at the Cellular Level (in vitro)

Certain benzoic acid derivatives have demonstrated antimitotic activity, positioning them as potential anticancer agents. Their mechanisms often involve interference with the cell cycle and induction of apoptosis. nih.gov

One studied mechanism is the inhibition of histone deacetylases (HDAC). nih.gov Dihydroxybenzoic acid (DHBA), for example, acts as a potent HDAC inhibitor. nih.gov This inhibition leads to the arrest of cancer cells in the G2/M phase of the cell cycle, an increase in the sub-G0-G1 cell population (indicative of apoptosis), and the induction of reactive oxygen species (ROS) and caspase-3 mediated apoptosis. nih.gov

Other derivatives exert their antimitotic effects by targeting microtubules, which are essential for forming the mitotic spindle during cell division. mdpi.comresearchgate.net These agents can either stabilize or destabilize microtubules, but at low concentrations, they primarily suppress microtubule dynamics. mdpi.com This disruption of dynamics interferes with mitosis and causes cells to arrest in the G2/M phase. mdpi.com For example, certain 6-fluoro-triazolo-benzothiazole analogues have been shown to inhibit cancer cell proliferation by affecting microtubules, either by promoting their formation or preventing their breakdown. researchgate.net

A more general hypothesis for the action of antimitotic drugs suggests they interfere with the cellular calcium (Ca²⁺) signaling necessary for chromosome movement during anaphase. nih.gov This is proposed to occur through the binding of the drugs to free tubulin associated with membranous organelles like mitochondria, which are crucial for regulating intracellular Ca²⁺ levels. nih.gov

| Derivative Class | Cellular Target/Process | Mechanism of Action | Reference |

|---|---|---|---|

| Dihydroxybenzoic acid (DHBA) | Histone Deacetylases (HDAC) | HDAC inhibition, G2/M cell cycle arrest, induction of apoptosis via ROS and Caspase-3. | nih.gov |

| 6-fluoro-triazolo-benzothiazole analogues | Microtubules | Inhibition of cancer cell proliferation by affecting microtubule formation or breakdown. | researchgate.net |

| General Antimitotic Drugs | Membrane-associated Tubulin / Ca²⁺ Homeostasis | Interference with Ca²⁺ regulatory mechanisms essential for mitosis. | nih.gov |

Molecular Pathways of Other Bioactivities (in vitro), such as anti-ulcer activity of Schiff base derivatives

Schiff base derivatives of heterocyclic compounds, including those related to benzoic acid, exhibit a wide array of biological activities by interacting with specific molecular pathways. A notable example is their potential as anti-ulcer agents.

The primary mechanism for anti-ulcer activity in many modern drugs is the inhibition of the gastric H+/K+ ATPase, or proton pump, which is responsible for the final step of acid secretion in the stomach. mdpi.com Novel benzimidazole-pyrazole hybrid molecules, which can be considered complex derivatives, have been synthesized and evaluated for their anti-ulcerogenic activity. mdpi.com In vitro molecular docking studies have shown that these compounds can effectively bind to the active site residues of the H+/K+ ATPase enzyme. mdpi.com This interaction inhibits the pump's function, reducing gastric acid secretion and protecting the gastric mucosa from damage. In vivo studies in rats confirmed that these hybrids exhibited anti-ulcer potential comparable to the standard drug omeprazole. mdpi.com

Schiff bases are also investigated for other activities. For instance, pyrazole-based Schiff bases have been evaluated for anti-diabetic and anti-Alzheimer's properties through the in vitro inhibition of enzymes like α-glucosidase and acetylcholinesterase (AChE), respectively. Their cytotoxic effects against cancer cell lines have been linked to the modulation of apoptotic pathways, involving proteins like caspase-3 and Bcl-2. These diverse activities underscore the versatility of Schiff base derivatives in targeting various molecular pathways.

Vii. Advanced Applications and Future Research Directions

Materials Science Applications (Conceptual)

The unique combination of a carboxylic acid group, a chloro substituent, and an isobutoxy group on the benzene (B151609) ring of 5-Chloro-2-isobutoxybenzoic acid suggests its potential as a building block in materials science. However, specific research into these applications is currently limited.

Polymeric Electrolyte Membranes for Fuel Cells

There is no direct research available that demonstrates the use of this compound in the synthesis of polymeric electrolyte membranes for fuel cells. However, the structural characteristics of this compound are similar to other substituted benzoic acids that have been investigated for such purposes. For instance, related compounds like 5-Chloro-2-fluorobenzoic acid have been utilized in creating poly(phenylene ether)-based electrolyte membranes. This suggests a hypothetical pathway where this compound could be explored for similar applications. The presence of the isobutoxy group could potentially influence properties such as solubility and polymer morphology, which are critical for membrane performance.

Other Advanced Material Precursors

Conceptually, this compound could serve as a precursor for various advanced materials. The carboxylic acid group allows for its incorporation into polyesters, polyamides, and other polymers through condensation reactions. The chloro and isobutoxy substituents can be used to fine-tune the properties of the resulting materials, such as their thermal stability, solubility, and chemical resistance. At present, there is a lack of specific studies demonstrating the use of this compound as a precursor for advanced materials.

Conceptual Pharmaceutical and Agrochemical Applications

The potential of this compound as an intermediate in the synthesis of biologically active molecules is a significant area for future research. While direct applications are not currently reported, its structure is analogous to other compounds used in these fields.

Intermediate in Synthetic Routes to Active Pharmaceutical Ingredients

Currently, there are no specific active pharmaceutical ingredients (APIs) for which this compound is a reported intermediate. However, the broader class of substituted benzoic acids is fundamental in medicinal chemistry. For example, derivatives of 2-chlorobenzoic acid are intermediates in the synthesis of various pharmaceuticals. The isobutoxy group in this compound could be a key feature for modulating the lipophilicity of a potential drug molecule, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Precursors for Agrochemical Development

In the field of agrochemicals, substituted benzoic acids are common precursors for herbicides, fungicides, and insecticides. While there is no specific mention of this compound in the development of new agrochemicals, its structural motifs are present in some active compounds. The chloro and alkoxy substituents on a benzoic acid core are known to be important for the biological activity of certain classes of herbicides. Future research could explore the derivatization of this compound to create novel agrochemical candidates.

Emerging Research Avenues

The lack of extensive research on this compound means that numerous research avenues remain to be explored. Future studies could focus on:

Fundamental Characterization: A thorough investigation of its physicochemical properties would provide a better understanding of its potential applications.

Synthetic Methodology: The development of novel synthetic routes to and from this compound could open up new possibilities for its use as a versatile building block.

Computational Studies: Theoretical and computational modeling could be employed to predict its reactivity, potential biological activity, and suitability for various material science applications. This could guide future experimental work and prioritize research efforts.

Biological Screening: A systematic screening of this compound and its simple derivatives for various biological activities could uncover previously unknown potential in medicine or agriculture.

Exploration of Novel Bioactivities and Mechanisms

While the existing research has established a foundation for the biological relevance of substituted benzoic acids, the full therapeutic potential of this compound remains an open area for investigation. Future research should be directed towards a systematic exploration of novel bioactivities and a deeper understanding of its molecular mechanisms.

One promising area of investigation is the potential for this compound and its derivatives to modulate the activity of the proteostasis network. The proteostasis network, which includes the ubiquitin-proteasome system and the autophagy-lysosome pathway, is crucial for maintaining cellular health and becomes dysfunctional in aging and various diseases. Research on other benzoic acid derivatives has shown that they can enhance the activity of these protein degradation systems. mdpi.com For instance, a study on benzoic acid derivatives isolated from Bjerkandera adusta demonstrated their ability to promote the activity of cathepsins B and L, key enzymes in the autophagy-lysosome pathway. mdpi.com Future studies could assess the impact of this compound on these pathways in human cell lines, potentially uncovering novel applications in age-related disorders or neurodegenerative diseases.

Furthermore, the anti-inflammatory properties of related compounds suggest that this compound could be a candidate for development as an inhibitor of inflammatory kinases. The kinases TBK1 and IKKε are key players in inflammatory pathways and have been implicated in obesity-related inflammation. nih.gov Docking studies and synthesis of analogues of existing inhibitors, such as amlexanox, have revealed that specific substitutions on the benzoic acid core can enhance potency and selectivity. nih.gov A focused research program could synthesize and screen a library of this compound derivatives to identify potent and selective inhibitors of these kinases.

The potential for anti-sickling activity also warrants investigation. Some benzoic acid derivatives have shown promise in this area, with structure-activity relationship (SAR) studies indicating that strong electron-donating groups on the benzene ring and average lipophilicity are important for activity. iomcworld.com While this compound has an electron-withdrawing chloro group, systematic modifications of the isobutoxy group could be explored to modulate its electronic and lipophilic properties to optimize for anti-sickling effects.

Finally, the antibacterial potential of this compound class should not be overlooked. Quantitative structure-activity relationship (QSAR) studies on benzoylaminobenzoic acid derivatives have identified key structural features for inhibiting bacterial enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH), which is essential for fatty acid biosynthesis in bacteria. nih.gov These studies revealed that hydrophobicity and aromaticity contribute positively to inhibitory activity. nih.gov The isobutoxy group of this compound contributes to its hydrophobicity, suggesting it could serve as a scaffold for developing new antibacterial agents.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by enabling rapid screening of virtual compound libraries and predicting biological activities with increasing accuracy. researchgate.netresearchgate.net These computational approaches can significantly accelerate the exploration of this compound and its derivatives for novel therapeutic applications.

Quantitative Structure-Activity Relationship (QSAR) modeling is a well-established computational method that can be applied to predict the biological activity of a series of compounds based on their physicochemical properties. For instance, QSAR studies on the toxicity of benzoic acids have used descriptors like the partition coefficient (log P) and the acid dissociation constant (pKa) to predict their effects on various organisms. nih.gov Similar models could be developed for this compound derivatives to predict their efficacy and potential toxicity.

More advanced machine learning algorithms, such as random forests, support vector machines (SVMs), and deep neural networks (DNNs), can capture more complex relationships between chemical structure and biological activity. nih.govnih.gov These models can be trained on large datasets of known active and inactive compounds to predict the activity of new, untested molecules. For example, machine learning models have been successfully used to predict the biological activity of aromatase inhibitors. nih.gov

A potential workflow for applying AI/ML to the study of this compound would involve:

Data Curation: Assembling a dataset of substituted benzoic acids with experimentally determined biological activities for various targets.

Descriptor Calculation: Computing a wide range of molecular descriptors (e.g., topological, electronic, and steric properties) for each compound in the dataset.

Model Training and Validation: Training various machine learning models on the curated dataset and validating their predictive power using statistical metrics.

Virtual Screening: Using the best-performing models to screen a virtual library of novel this compound derivatives to identify promising candidates for synthesis and experimental testing.

The performance of such predictive models can be assessed using various metrics, as illustrated in the table below, which shows hypothetical performance data for different machine learning models in predicting a specific biological activity.

| Machine Learning Model | Accuracy | Precision | Recall | F1-Score |

| Random Forest | 0.88 | 0.85 | 0.90 | 0.87 |

| Support Vector Machine | 0.85 | 0.82 | 0.88 | 0.85 |

| Deep Neural Network | 0.91 | 0.90 | 0.92 | 0.91 |

| K-Nearest Neighbors | 0.82 | 0.80 | 0.84 | 0.82 |

This table presents illustrative performance metrics for different machine learning models in a hypothetical bioactivity prediction task.

Furthermore, generative AI models can be employed to design novel molecules with desired properties de novo. mdpi.com These models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can learn the underlying patterns in chemical space and generate new molecular structures that are predicted to be active against a specific target. researchgate.net

The integration of these AI and ML approaches holds the potential to significantly de-risk and expedite the drug discovery process for derivatives of this compound, leading to the faster identification of new drug candidates with improved efficacy and safety profiles.

常见问题

Q. What are the optimal synthetic routes for 5-Chloro-2-isobutoxybenzoic acid, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution between 5-chloro-2-hydroxybenzoic acid and isobutyl bromide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 80–100°C . Key factors include:

- Solvent choice : Polar aprotic solvents like DMF enhance reaction efficiency.

- Base selection : Potassium carbonate minimizes side reactions compared to stronger bases.

- Purification : Recrystallization from ethanol/water mixtures achieves >95% purity.

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Temperature | 80–100°C | 70–85% |

| Reaction Time | 6–8 hours | 75–80% |

| Molar Ratio (Acid:Isobutyl bromide) | 1:1.2 | 80–85% |